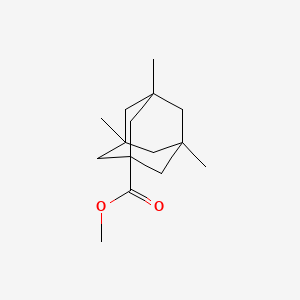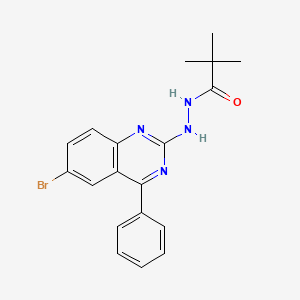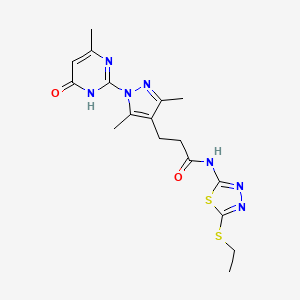![molecular formula C26H25N5O4 B2815341 ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896293-99-5](/img/no-structure.png)
ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C26H25N5O4 and its molecular weight is 471.517. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ionic Liquid Catalysis
One study highlights the use of ionic liquids, such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc), as mild and effective catalysts for synthesizing imidazole derivatives. This suggests that similar ionic liquids or conditions might be relevant for synthesizing or modifying compounds like the one you're interested in, particularly in the context of creating trisubstituted imidazoles with potential pharmaceutical applications (Zang et al., 2010).
Adenosine Receptor Research
Research into 2-phenylimidazo[2,1-i]purin-5-ones, which are structurally related to your compound, investigated their use as ligands for human A(3) adenosine receptors. Such compounds have shown potential in increasing affinity for these receptors, which could imply research applications in developing new therapeutic agents targeting adenosine receptors for conditions like cardiovascular diseases (Ozola et al., 2003).
Synthetic Methodologies
The synthesis of ethyl 3,4-dimethoxyphenyl(phenyl)acetate as a precursor for dopamine analogs indicates interest in synthetic routes to complex molecules with potential activity as adrenergic agonists. This underscores the broader interest in developing synthetic methodologies for complex molecules that could have neurological applications (Gentles et al., 1991).
Antimicrobial Research
Compounds structurally related to the one you mentioned have been synthesized for their potential antimicrobial activities. This includes research into the synthesis and antimicrobial evaluation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, indicating a research application in discovering new antimicrobial agents (Sharma et al., 2004).
Antioxidant Research
Studies on the antioxidant properties of various phenolic compounds suggest that similar investigations could be conducted on your compound, especially if it possesses phenolic structures. These studies are crucial in identifying new antioxidant agents with potential health benefits (Zhang et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form ethyl 2-(3,4-dimethylphenyl)hydrazine-1-carboxylate. This intermediate is then reacted with 2-phenyl-4,7-dihydro-1H-imidazo[2,1-f]purin-5-one to form ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.", "Starting Materials": [ "3,4-dimethylphenylhydrazine", "ethyl acetoacetate", "2-phenyl-4,7-dihydro-1H-imidazo[2,1-f]purin-5-one", "sodium ethoxide", "acetic acid", "ethanol", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-(3,4-dimethylphenyl)hydrazine-1-carboxylate.", "Step 2: Reaction of ethyl 2-(3,4-dimethylphenyl)hydrazine-1-carboxylate with 2-phenyl-4,7-dihydro-1H-imidazo[2,1-f]purin-5-one in the presence of acetic acid and ethanol to form ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.", "Step 3: Purification of the product by recrystallization from ethanol and washing with water and sodium bicarbonate." ] } | |
Numéro CAS |
896293-99-5 |
Nom du produit |
ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
Formule moléculaire |
C26H25N5O4 |
Poids moléculaire |
471.517 |
Nom IUPAC |
ethyl 2-[6-(3,4-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O4/c1-5-35-21(32)15-30-24(33)22-23(28(4)26(30)34)27-25-29(22)14-20(18-9-7-6-8-10-18)31(25)19-12-11-16(2)17(3)13-19/h6-14H,5,15H2,1-4H3 |
Clé InChI |
VNSSXVPXRUDYKW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=C(C=C4)C)C)C5=CC=CC=C5)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-acetamido-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2815258.png)
![4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2815261.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]prop-2-enamide](/img/structure/B2815263.png)
![N-(3-chlorophenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2815265.png)
![[4-(2-Cyanophenoxy)cyclohexyl]urea](/img/structure/B2815266.png)




![1-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,2,4-triazole](/img/structure/B2815275.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2815276.png)
![Allyl 2-(butylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2815279.png)
![5,5-Dioxo-5lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2815281.png)